

An In-Depth Technical Guide to N-ethyl-1-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-ethyl-1-methylpyrrolidin-3-amine**

Cat. No.: **B2759351**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its role as a versatile building block in the synthesis of novel therapeutic agents.^{[1][2]} Its three-dimensional structure allows for a thorough exploration of chemical space, making it an invaluable component in the design of compounds with specific biological activities.^[1] This guide provides a comprehensive technical overview of a specific derivative, **N-ethyl-1-methylpyrrolidin-3-amine**, focusing on its chemical properties, synthesis, analytical characterization, and potential applications, particularly in the realm of drug discovery.

Section 1: Core Molecular Attributes

N-ethyl-1-methylpyrrolidin-3-amine is a saturated heterocyclic compound featuring a pyrrolidine ring substituted at the 1-position with a methyl group and at the 3-position with an ethylamino group. The presence of a stereocenter at the 3-position means the molecule can exist as two enantiomers, (3R)- and (3S)-**N-ethyl-1-methylpyrrolidin-3-amine**.

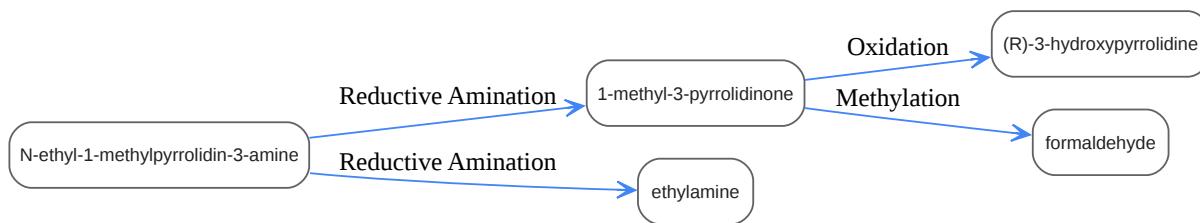
Molecular and Physicochemical Properties

The fundamental properties of **N-ethyl-1-methylpyrrolidin-3-amine** are summarized in the table below. The data for the (3R)-enantiomer is specifically noted where available.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₆ N ₂	[3]
Molecular Weight	128.22 g/mol	
Monoisotopic Mass	128.13135 Da	[3]
CAS Number	1609356-50-4 ((3R)-enantiomer)	
Predicted XlogP	0.4	[3]
Appearance	Expected to be a liquid at room temperature	
Boiling Point	Not specified; lower aliphatic amines are typically liquids at room temperature	
Solubility	Expected to be soluble in water and organic solvents like alcohol, benzene, and ether	

Note: The molecular weight was calculated based on the molecular formula. Predicted XlogP is a measure of lipophilicity.

Structural Representation


Caption: 2D structure of **N-ethyl-1-methylpyrrolidin-3-amine**.

Section 2: Synthesis and Chemical Reactivity

While a specific, detailed protocol for the synthesis of **N-ethyl-1-methylpyrrolidin-3-amine** is not readily available in peer-reviewed literature, its synthesis can be conceptualized through established methods for preparing substituted 3-aminopyrrolidines.

Retrosynthetic Analysis and Potential Synthetic Routes

A common strategy involves the use of chiral starting materials to ensure stereochemical control. One plausible approach is the reductive amination of a suitable ketone precursor.

[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis for **N-ethyl-1-methylpyrrolidin-3-amine**.

A likely synthetic pathway involves the following steps:

- N-methylation of a suitable 3-hydroxypyrrolidine precursor: For instance, (3R)-pyrrolidin-3-ol can be reacted with formaldehyde and hydrogen over a platinum-on-carbon catalyst to yield (R)-1-methylpyrrolidin-3-ol.
- Oxidation of the alcohol: The resulting N-methyl-3-pyrrolidinol can be oxidized to the corresponding ketone, 1-methyl-3-pyrrolidinone.
- Reductive amination: The ketone can then undergo reductive amination with ethylamine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield the final product, **N-ethyl-1-methylpyrrolidin-3-amine**.

Alternative approaches could involve the nucleophilic substitution of a leaving group at the 3-position of a protected pyrrolidine ring with ethylamine.

Chemical Reactivity

The chemical reactivity of **N-ethyl-1-methylpyrrolidin-3-amine** is dictated by its functional groups: two tertiary amine nitrogens. These nitrogens possess lone pairs of electrons, rendering them basic and nucleophilic. The compound can undergo a variety of reactions, including:

- Salt formation: Reaction with acids will form ammonium salts, which can be advantageous for purification and formulation due to their typically crystalline nature and increased water

solubility.

- N-Oxidation: The tertiary amine groups can be oxidized to the corresponding N-oxides using oxidizing agents like hydrogen peroxide or peroxy acids.^[4]
- Alkylation/Acylation: The secondary amine can be further functionalized through reactions with alkyl halides or acylating agents.

Section 3: Analytical Characterization

Precise analytical characterization is crucial for confirming the identity and purity of **N-ethyl-1-methylpyrrolidin-3-amine**, especially in the context of drug development.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for **N-ethyl-1-methylpyrrolidin-3-amine** is not widely published, the expected chemical shifts can be inferred from related structures.

- ^1H NMR: The spectrum would be expected to show signals for the ethyl group (a quartet and a triplet), the N-methyl group (a singlet), and the protons of the pyrrolidine ring (a series of multiplets). The diastereotopic nature of the methylene protons on the pyrrolidine ring and the ethyl group would likely result in complex splitting patterns.
- ^{13}C NMR: The spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be characteristic of a saturated heterocyclic amine.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of N,N-dialkylamino compounds typically shows fragmentation patterns involving α -cleavage (cleavage of the bond adjacent to the nitrogen atom). For **N-ethyl-1-methylpyrrolidin-3-amine**, characteristic fragments would be expected from the loss of an ethyl or methyl radical from the molecular ion, as well as fragmentation of the pyrrolidine ring. Electrospray ionization (ESI) would likely show a strong signal for the protonated molecule $[\text{M}+\text{H}]^+$.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard techniques for assessing the purity of **N-ethyl-1-methylpyrrolidin-3-amine**. For the separation of enantiomers, chiral chromatography is the method of choice. This can be achieved using a chiral stationary phase (CSP) that interacts differently with the (3R) and (3S) enantiomers, allowing for their separation and quantification.

Section 4: Applications in Research and Development

The 3-aminopyrrolidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. These include roles as enzyme inhibitors and receptor antagonists.

Role in Drug Discovery

Substituted 3-aminopyrrolidines have been investigated for a variety of therapeutic targets. For example, derivatives have been synthesized and evaluated as potent antagonists for the CC chemokine receptor 2 (CCR2), which is implicated in inflammatory and autoimmune diseases.^[5] Additionally, the (S)-3-aminopyrrolidine scaffold has been explored for the development of dual inhibitors of Abl and PI3K kinases, which are targets in cancer therapy.^[6] The specific N-ethyl-1-methyl substitution pattern of the title compound makes it a valuable building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs.^[7]

Use as a Chemical Intermediate

N-ethyl-1-methylpyrrolidin-3-amine can serve as a key intermediate in the synthesis of more complex molecules. Its two nucleophilic nitrogen atoms allow for differential functionalization, enabling the construction of diverse molecular architectures. For instance, it was identified as a key intermediate in the development of premafloxacin, an antibiotic for veterinary use.^[5]

Section 5: Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling **N-ethyl-1-methylpyrrolidin-3-amine**.

Hazard Identification

Based on the general properties of alkylamines, **N-ethyl-1-methylpyrrolidin-3-amine** is expected to be:

- Corrosive: May cause burns to the skin and eyes.
- Harmful if swallowed or inhaled: Can cause irritation to the respiratory tract.
- Flammable: The vapors may form explosive mixtures with air.

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated area, preferably a chemical fume hood.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.
- Spill and Disposal: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.

Section 6: Conclusion

N-ethyl-1-methylpyrrolidin-3-amine, with its defined stereochemistry and versatile functional groups, represents a valuable tool for researchers and professionals in the field of drug discovery and chemical synthesis. While specific experimental data for this compound is limited in the public domain, its properties and reactivity can be reliably inferred from closely related analogs. The synthetic accessibility and the proven pharmacological relevance of the 3-aminopyrrolidine scaffold underscore the potential of **N-ethyl-1-methylpyrrolidin-3-amine** as a key building block for the development of future therapeutic agents. Further research into its specific biological activities and the development of efficient, scalable synthetic routes will undoubtedly expand its utility in the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - N-ethyl-n-methylpyrrolidin-3-amine (C7H16N2) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and analgesic activity of N-aryl/arylalkyl 3-(1-pyrrolidinyl/piperidinyl)butyramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to N-ethyl-1-methylpyrrolidin-3-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2759351#n-ethyl-1-methylpyrrolidin-3-amine-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com